

AT-1002 TFA: Comprehensive Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AT-1002 TFA

Cat. No.: B10814246

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For researchers, scientists, and drug development professionals, this document provides detailed information on the procurement and application of **AT-1002 TFA**, a potent tight junction regulator. Herein, we present a compilation of supplier information, experimental protocols, and a mechanistic overview of its signaling pathway.

AT-1002 trifluoroacetate (TFA) is a synthetic 6-mer peptide that has garnered significant interest in the scientific community for its ability to reversibly modulate tight junctions, thereby enhancing paracellular absorption.^{[1][2]} This property makes it a valuable tool in drug delivery research, particularly for improving the oral bioavailability of poorly permeable therapeutic agents.

Supplier and Purchasing Information

For researchers seeking to procure **AT-1002 TFA** for laboratory use, several suppliers offer this peptide in research-grade quality. The following table summarizes the purchasing information from various vendors. Please note that pricing is subject to change and may not include shipping and handling fees. It is advisable to contact the suppliers directly for the most current pricing and availability.

Supplier	Product Name	CAS Number	Purity	Available Quantities
MedChemExpress (MCE)	AT-1002 TFA	835872-35-0	>98%	10 mg, 50 mg, 10 mM in DMSO (1 mL)
Fisher Scientific	Medchemexpress LLC AT-1002 TFA	835872-35-0	Research Grade	5 mg, 10 mg, 50 mg
Biosynth	AT1002	835872-35-0	>95% (custom)	Custom synthesis
TargetMol	AT-1002	835872-35-0	>98%	Inquire for details
NovoPro Bioscience	AT1002 peptide	Not specified	>97%	5 mg, 20 mg (TFA removed option)
Apollo Synth	L-Phenylalanyl-L-cysteinyl-L-isoleucylglycyl-L-arginyl-L-leucine(AT-1002)	835872-35-0	97%	Inquire for details

Experimental Protocols

The following protocols are synthesized from published research and are intended to serve as a guide for in vitro studies using **AT-1002 TFA** to assess its effect on tight junction permeability in Caco-2 cell monolayers, a widely accepted model of the intestinal epithelial barrier.

Protocol 1: Caco-2 Cell Culture and Seeding

- **Cell Culture:** Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- **Seeding on Transwell Inserts:** For permeability assays, seed Caco-2 cells onto polycarbonate Transwell inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x

10^4 cells/cm².

- Differentiation: Allow the cells to grow and differentiate for 18-21 days to form a confluent monolayer with well-established tight junctions. The culture medium should be changed every 2-3 days.
- Monolayer Integrity Assessment: Before initiating the experiment, confirm the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltohmmeter. Monolayers with TEER values above 250 Ω ·cm² are generally considered suitable for permeability studies.

Protocol 2: AT-1002 TFA Treatment and Permeability Assay

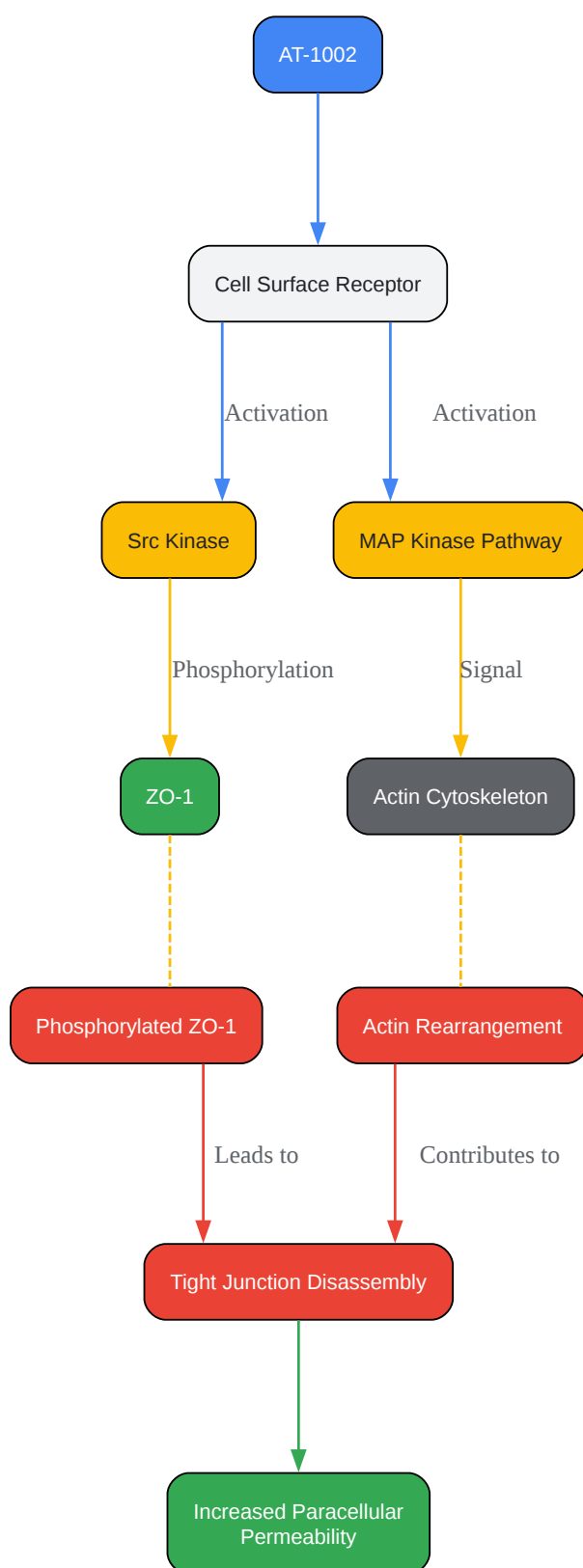
- Preparation of **AT-1002 TFA** Solution: Prepare a stock solution of **AT-1002 TFA** in a suitable solvent such as sterile water or dimethyl sulfoxide (DMSO).[3] Further dilute the stock solution in pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to the desired final concentrations (e.g., 0.5 - 5 mg/mL).
- Treatment:
 - Carefully remove the culture medium from both the apical and basolateral compartments of the Transwell inserts.
 - Wash the monolayers gently with pre-warmed transport buffer.
 - Add the **AT-1002 TFA**-containing transport buffer to the apical compartment.
 - Add fresh transport buffer to the basolateral compartment.
- Permeability Measurement with a Marker Molecule (e.g., Lucifer Yellow or Mannitol):
 - To quantify the change in paracellular permeability, a fluorescent marker molecule such as Lucifer Yellow (LY) or a radiolabeled marker like [¹⁴C]mannitol can be added to the apical compartment along with **AT-1002 TFA**.

- At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment.
- Measure the concentration of the marker molecule in the basolateral samples using a fluorescence plate reader for LY or a scintillation counter for radiolabeled mannitol.
- TEER Measurement:
 - Measure the TEER of the monolayers at various time points after the addition of **AT-1002 TFA** to monitor the real-time effect on tight junction integrity. A decrease in TEER indicates an opening of the tight junctions.
- Data Analysis:
 - Calculate the apparent permeability coefficient (P_{app}) for the marker molecule.
 - Plot the change in TEER over time.
 - Compare the results from **AT-1002 TFA**-treated monolayers to untreated control monolayers.

Mechanism of Action and Signaling Pathway

AT-1002 exerts its effect on tight junctions by activating a specific intracellular signaling cascade. The peptide has been shown to induce the activation of Src kinase and the mitogen-activated protein (MAP) kinase pathway. This activation leads to an increase in the tyrosine phosphorylation of zonula occludens-1 (ZO-1), a key scaffolding protein of the tight junction complex. The phosphorylation of ZO-1 results in its redistribution away from the cell junctions and a rearrangement of the actin cytoskeleton. This cascade of events ultimately leads to the disassembly of tight junctions and an increase in paracellular permeability.

Below is a diagram illustrating the proposed signaling pathway of AT-1002.



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Caption: Signaling pathway of AT-1002 leading to increased paracellular permeability.

The following diagram illustrates a general experimental workflow for assessing the effect of AT-1002 on tight junction permeability.

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